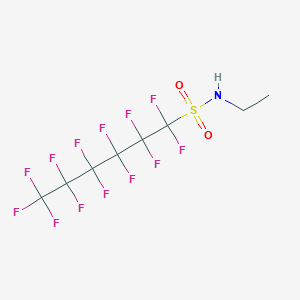

N-Ethyl perfluorohexane sulfonamide

Vue d'ensemble

Description

N-Ethyl perfluorohexane sulfonamide is a synthetic chemical compound belonging to the class of perfluoroalkyl substances. These compounds are characterized by their strong carbon-fluorine bonds, which confer remarkable stability and resistance to degradation. This compound is known for its hydrophobic and lipophobic properties, making it useful in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl perfluorohexane sulfonamide typically involves the reaction of perfluorohexane sulfonyl fluoride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction can be represented as follows:

C6F13SO2F+C2H5NH2→C6F13SO2NHC2H5+HF

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out in specialized reactors equipped with temperature and pressure control systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: N-Ethyl perfluorohexane sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorohexane sulfonic acid, while reduction could produce N-ethyl perfluorohexane amine.

Applications De Recherche Scientifique

Understanding N-Ethyl Perfluorohexane Sulfonamide

this compound, also known as N-EtFHSA, is related to perfluorohexane sulfonic acid (PFHxS) compounds . These substances, characterized by their thermal and chemical stability, as well as their hydrophobic and oleophobic properties, are effective surfactants and surface protectors .

Applications of PFHxS and Related Compounds

PFHxS, its salts, and PFHxS-related compounds have been used in various applications, including:

- Firefighting These compounds are found in aqueous film-forming foams (AFFFs) .

- Metal Plating They are utilized in metal plating processes .

- Textiles, Leather, and Upholstery They are used in the treatment of textiles, leather, and upholstery .

- Polishing and Cleaning Agents They can be found in polishing and cleaning/washing agents .

- Coatings They are used for impregnation/proofing for protection against dampness and fungus .

- Electronics and Semiconductors They are used within the manufacturing of electronics and semiconductors .

Replacement for PFOS

PFHxS is used as a replacement for perfluorooctane sulfonate (PFOS) . Draft guidance is available on alternatives to PFOS, its salts, and perfluorooctane sulfonyl fluoride (PFOSF) .

N-Ethyl-perfluorooctane sulfonamide

N-ethyl-perfluorooctane sulfonamide is used in sulfluramid insecticide .

Additional Information on Related Compounds

- N-Ethyl-N-(2-hydroxyethyl)perfluorooctane sulfonamide This compound has various names and identifiers, including CAS 1691-99-2 and EC number 216-887-4 . It has been detected in all-weather jackets and Scotchgard Rug and Carpet Protector .

- N-Ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) Subacute exposure to N-EtFOSE results in the formation of perfluorooctanesulfonate and alters superoxide dismutase activity in rats . It is also used in commercial products and found in the environment .

Mécanisme D'action

The mechanism of action of N-Ethyl perfluorohexane sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to metabolic degradation. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- N-Ethyl perfluorooctane sulfonamide

- N-Methyl perfluorohexane sulfonamide

- Perfluorohexane sulfonic acid

Comparison: N-Ethyl perfluorohexane sulfonamide is unique due to its specific chain length and ethyl substitution, which confer distinct physical and chemical properties. Compared to N-Ethyl perfluorooctane sulfonamide, it has a shorter carbon chain, resulting in different hydrophobicity and lipophobicity. N-Methyl perfluorohexane sulfonamide, on the other hand, has a methyl group instead of an ethyl group, leading to variations in reactivity and stability. Perfluorohexane sulfonic acid lacks the ethylamine group, making it more acidic and less hydrophobic.

Propriétés

IUPAC Name |

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F13NO2S/c1-2-22-25(23,24)8(20,21)6(15,16)4(11,12)3(9,10)5(13,14)7(17,18)19/h22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUMOXWDLICQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2NHC2H5, C8H6F13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026627 | |

| Record name | N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87988-56-5 | |

| Record name | N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.